Stereochemical Integrity: (S)-Enantiomer vs. Racemic Mixture
The target compound (1420804-55-2) is an enantiomerically pure (S)-isomer, a critical attribute for drug discovery where biological target engagement is often stereospecific. In contrast, generic racemic piperazine derivatives introduce a 50% impurity of the unwanted (R)-enantiomer . This inherent difference in stereochemical composition is a primary differentiator. While specific optical rotation data for 1420804-55-2 is not publicly available in the searched literature, its classification as a chiral building block by multiple suppliers and its defined SMILES notation (CC([C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCc1ccccc1)C) confirm its single enantiomer identity, offering a clear procurement advantage over racemic mixtures for stereospecific applications .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic mixture of (S) and (R) enantiomers |
| Quantified Difference | Target compound eliminates 50% unwanted enantiomer present in racemate |
| Conditions | Defined stereochemistry at the alpha-carbon of the side chain, as confirmed by SMILES notation |
Why This Matters
Procuring the defined (S)-enantiomer ensures the intended stereochemistry for biological assays or synthetic steps, eliminating the need for costly and time-consuming chiral resolution or separation of diastereomers.
